SORT-PGRN interaction inhibitor 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SORT-PGRN interaction inhibitor 3 is a small molecule designed to inhibit the interaction between sortilin and progranulin. Progranulin is a glycoprotein involved in various physiological processes, including inflammation, cell proliferation, and neuroprotection. Sortilin is a membrane transporter that binds progranulin, leading to its cellular uptake and degradation in lysosomes. Inhibiting this interaction can increase progranulin levels, which has potential therapeutic benefits for neurodegenerative diseases .
Méthodes De Préparation
The synthesis of SORT-PGRN interaction inhibitor 3 involves a series of chemical reactions, including high-throughput virtual screening, molecular docking, and binding free energy calculationsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Analyse Des Réactions Chimiques
SORT-PGRN interaction inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
SORT-PGRN interaction inhibitor 3 has several scientific research applications:
Chemistry: It is used to study the interaction between sortilin and progranulin, providing insights into the molecular mechanisms of this interaction.
Biology: It helps in understanding the role of progranulin in cellular processes, including inflammation and neuroprotection.
Medicine: It has potential therapeutic applications for neurodegenerative diseases, such as frontotemporal dementia and Alzheimer’s disease, by increasing progranulin levels.
Industry: It can be used in the development of new drugs targeting the sortilin-progranulin interaction
Mécanisme D'action
SORT-PGRN interaction inhibitor 3 exerts its effects by binding to the sortilin receptor, preventing it from interacting with progranulin. This inhibition leads to increased levels of progranulin, which can exert neuroprotective and anti-inflammatory effects. The molecular targets involved include the sortilin receptor and the downstream signaling pathways, such as the extracellular signal-regulated kinase and phosphatidylinositol-3-kinase pathways .
Comparaison Avec Des Composés Similaires
SORT-PGRN interaction inhibitor 3 is unique in its high binding affinity and specificity for the sortilin receptor. Similar compounds include:
SORT-PGRN interaction inhibitor 1: Another inhibitor with a different core structure and binding affinity.
SORT-PGRN interaction inhibitor 2: A compound with similar inhibitory effects but different pharmacokinetic properties. The uniqueness of this compound lies in its optimized binding free energy and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties
Propriétés
Formule moléculaire |
C15H19Cl2NO3 |
---|---|
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
(2S)-2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid |
InChI |
InChI=1S/C15H19Cl2NO3/c1-15(2,3)5-4-12(14(20)21)18-13(19)9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,19)(H,20,21)/t12-/m0/s1 |
Clé InChI |
GTMNLKRWZVHZAV-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)CC[C@@H](C(=O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
SMILES canonique |
CC(C)(C)CCC(C(=O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.